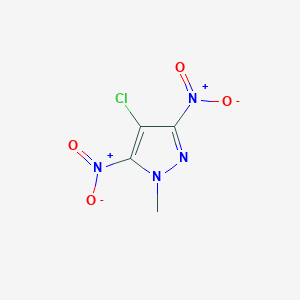

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole

Vue d'ensemble

Description

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole is a chemical compound with the molecular formula C4H3ClN4O4 and a molecular weight of 206.54 g/mol . It is a member of the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 1-position, and two nitro groups at the 3- and 5-positions on the pyrazole ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole typically involves the nitration of 4-chloro-1-methylpyrazole. The process begins with the chlorination of 1-methylpyrazole to introduce the chloro group at the 4-position. This is followed by nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro groups at the 3- and 5-positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature and reaction time to prevent over-nitration and degradation of the product .

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or alkoxides.

Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or ammonia in a suitable solvent.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Substitution: Formation of 4-amino-1-methyl-3,5-dinitro-1H-pyrazole.

Reduction: Formation of 4-chloro-1-methyl-3,5-diamino-1H-pyrazole.

Oxidation: Formation of 4-chloro-1-carboxy-3,5-dinitro-1H-pyrazole.

Applications De Recherche Scientifique

Chemical Synthesis

CDNP serves as a versatile building block in organic synthesis, particularly for creating more complex heterocyclic compounds. Its structure allows for various chemical modifications, including:

- Substitution Reactions : The chloro group can be replaced by nucleophiles such as amines or alkoxides, leading to the formation of derivatives like 4-amino-1-methyl-3,5-dinitro-1H-pyrazole.

- Reduction Reactions : The nitro groups can be reduced to amino groups using agents like hydrogen gas in the presence of a catalyst.

- Oxidation Reactions : The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.

Biological Research

CDNP has been investigated for its potential biological activities:

- Antimicrobial Properties : Studies have shown that compounds similar to CDNP exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Research indicates that CDNP may possess anticancer properties, making it a candidate for further drug development .

Medicinal Chemistry

Due to its structural features, CDNP is explored as a lead compound for drug development. The compound's ability to interact with biological targets through redox reactions suggests potential therapeutic applications. The nitro groups can generate reactive oxygen species (ROS), which may play a role in inducing oxidative stress in cancer cells .

Energetic Materials

CDNP is also significant in the field of energetic materials (EMs). Its high heat of formation makes it suitable for developing explosives and propellants. Comparative studies have shown that nitrated pyrazoles, including CDNP derivatives, have superior energetic properties compared to traditional explosives like TNT and RDX .

Table 1: Energetic Properties Comparison

| Compound Name | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) |

|---|---|---|---|

| 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | 1.74 | High | High |

| TNT | 1.65 | 418 | 690 |

| RDX | 1.82 | 625 | 875 |

Industrial Applications

In industry, CDNP is utilized in the synthesis of advanced materials and as a precursor for producing energetic materials. Its unique chemical properties allow for the development of new materials with enhanced performance characteristics .

Case Studies and Research Findings

Several studies highlight the applications of CDNP:

- A study on the synthesis of polynitropyrazoles demonstrated that modifications to CDNP could lead to new high-energy-density compounds with promising applications in explosives .

- Another investigation focused on the aminated derivatives of nitropyrazoles, revealing their structural and energetic properties through various characterization techniques such as NMR and X-ray crystallography .

Mécanisme D'action

The mechanism of action of 4-chloro-1-methyl-3,5-dinitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro groups are known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress in biological systems, leading to cell damage or death. The chloro and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-chloro-3,5-dinitropyrazole: Lacks the methyl group at the 1-position.

1-methyl-3,5-dinitro-1H-pyrazole: Lacks the chloro group at the 4-position.

3,5-dinitro-1H-pyrazole: Lacks both the chloro and methyl groups

Uniqueness

4-chloro-1-methyl-3,5-dinitro-1H-pyrazole is unique due to the presence of both chloro and methyl groups, which influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that make it valuable for various applications in research and industry .

Activité Biologique

4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole (C4H3ClN4O4) is a compound that has garnered attention for its diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, synthesis, and implications in research.

This compound is characterized by its molecular weight of 206.54 g/mol. The synthesis typically involves the nitration of 4-chloro-1-methylpyrazole using concentrated nitric and sulfuric acids, which introduces nitro groups at the 3 and 5 positions of the pyrazole ring. The chloro group at the 4 position enhances the compound's reactivity and biological activity.

Synthetic Route Overview

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Chlorination | Chlorination of 1-methylpyrazole to introduce the chloro group. |

| 2 | Nitration | Nitration to add nitro groups at the 3 and 5 positions. |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have demonstrated that pyrazole derivatives possess potent activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of functional groups such as nitro and chloro enhances their efficacy .

Anticancer Potential

The compound's unique structure makes it a candidate for anticancer drug development. Pyrazoles have been shown to inhibit tumor necrosis factor (TNF) and interleukin (IL) pathways, which are crucial in cancer progression. For example, certain derivatives have demonstrated up to 85% inhibition of TNF-α at specific concentrations .

The biological activity of this compound is thought to be mediated through its interaction with cellular targets leading to oxidative stress via reactive oxygen species (ROS) generation. This can result in apoptosis or necrosis in cancer cells .

Study on Antimicrobial Activity

In a study evaluating various pyrazole derivatives, one compound demonstrated significant antibacterial activity against Klebsiella pneumoniae with a minimum inhibitory concentration (MIC) of 40 µg/mL. This underscores the potential of pyrazole derivatives in developing new antibiotics .

Evaluation of Anticancer Activity

A series of synthesized pyrazoles were tested for their anticancer properties against different cancer cell lines. One derivative exhibited IC50 values comparable to established chemotherapeutics, indicating promising potential for further development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other nitro-substituted pyrazoles:

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Chloro-3,5-dinitropyrazole | Moderate | Low |

| 1-Methyl-3,5-dinitro-1H-pyrazole | High | Moderate |

| This compound | High | High |

Propriétés

IUPAC Name |

4-chloro-1-methyl-3,5-dinitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN4O4/c1-7-4(9(12)13)2(5)3(6-7)8(10)11/h1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKCXIULUEMQTNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)[N+](=O)[O-])Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701269054 | |

| Record name | 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84547-96-6 | |

| Record name | 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84547-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-methyl-3,5-dinitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701269054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.